molecular formula C13H24N2O3 B2846796 tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1823417-57-7

tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2846796
CAS No.: 1823417-57-7
M. Wt: 256.346
InChI Key: QDFYBBOCEAHFOU-UHFFFAOYSA-N
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Description

tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential applications. This compound features a spirocyclic framework, which is known for providing rigidity and three-dimensionality to molecules, often leading to improved pharmacokinetic properties.

Preparation Methods

The synthesis of tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using specific catalysts or solvents to enhance the efficiency of each step .

Chemical Reactions Analysis

tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Studied for its potential therapeutic effects in treating various diseases, including its role as a precursor for drug candidates.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

tert-Butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:

    tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound features a sulfur atom in the spirocyclic core, which can impart different chemical properties and biological activities.

    tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which can provide distinct advantages in terms of stability, reactivity, and biological activity.

Properties

IUPAC Name

tert-butyl 8-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(9-15)10(4-6-14)5-7-17-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFYBBOCEAHFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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